molecular formula C19H20F3N3O3 B2928128 1-Methyl-3-[4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidine-1-carbonyl]-1,2-dihydropyridin-2-one CAS No. 2199787-46-5

1-Methyl-3-[4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidine-1-carbonyl]-1,2-dihydropyridin-2-one

Cat. No.: B2928128
CAS No.: 2199787-46-5
M. Wt: 395.382
InChI Key: BQDUHQLKCWASJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound, 1-Methyl-3-[4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidine-1-carbonyl]-1,2-dihydropyridin-2-one, is a synthetic small molecule of significant interest in medicinal chemistry and drug discovery research. Its structure, featuring a piperidine core linked to a dihydropyridinone moiety via a carbonyl group, is a hallmark of compounds studied for their bioactive properties . The inclusion of a (trifluoromethyl)pyridinyl group is a common strategy in drug design to influence a molecule's metabolic stability, lipophilicity, and binding affinity . Structurally similar compounds with the piperidine-carbonyl-dihydropyridinone framework have been extensively investigated as key intermediates and active components in pharmaceuticals, particularly in the development of kinase inhibitors . For instance, certain analogs are known to function by targeting and inhibiting specific kinase signaling pathways . Other related structures are utilized as critical building blocks in the synthesis of active pharmaceutical ingredients (APIs) like Apixaban, highlighting the value of this chemotype in creating potent and selective therapeutic agents . This product is intended For Research Use Only and is not approved for use in humans or animals.

Properties

IUPAC Name

1-methyl-3-[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidine-1-carbonyl]pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20F3N3O3/c1-24-9-3-4-14(17(24)26)18(27)25-10-7-13(8-11-25)12-28-16-6-2-5-15(23-16)19(20,21)22/h2-6,9,13H,7-8,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQDUHQLKCWASJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C(C1=O)C(=O)N2CCC(CC2)COC3=CC=CC(=N3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary target of this compound is the glucose transporter GLUT1 . GLUT1 is a major glucose transporter responsible for the uptake of glucose into cells. It plays a crucial role in maintaining glucose homeostasis and is particularly important in cells with high energy demands.

Biological Activity

1-Methyl-3-[4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidine-1-carbonyl]-1,2-dihydropyridin-2-one is a synthetic compound with potential biological activity. Its molecular formula is C17H19F3N4O2C_{17}H_{19}F_{3}N_{4}O_{2} and it has a molecular weight of 368.35 g/mol. This compound is notable for its structural complexity and the presence of a trifluoromethyl group, which is known to enhance biological activity in various contexts.

Chemical Structure

The compound features several functional groups that contribute to its biological properties:

  • Pyridine Rings : Often associated with various pharmacological activities.
  • Piperidine Moiety : Known for its role in drug design due to its ability to interact with biological targets.
  • Dihydropyridinone Structure : Imparts stability and can influence the compound's reactivity.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have shown that derivatives of piperidine and pyridine can inhibit the growth of MCF-7 (breast cancer) and HCT116 (colon cancer) cells.

Compound Cell Line IC50 Value (µM) Reference
Compound AMCF-75.0
Compound BHCT1164.36

The proposed mechanisms by which these compounds exert their effects include:

  • Inhibition of Enzyme Activity : Compounds targeting specific enzymes involved in cancer proliferation.
  • Induction of Apoptosis : Triggering programmed cell death in cancer cells.

In vitro studies have demonstrated that certain derivatives can inhibit critical enzymes such as RmlA, which is essential in bacterial cell wall synthesis, suggesting potential applications beyond oncology.

Study 1: Cytotoxicity Evaluation

A series of experiments were conducted to evaluate the cytotoxic effects of 1-Methyl derivatives on various cancer cell lines. The results indicated that while some compounds showed moderate activity, others exhibited potent cytotoxicity comparable to established chemotherapeutics.

Study 2: Enzyme Inhibition Assay

In a separate study focusing on enzyme inhibition, it was found that the compound significantly inhibited the activity of RmlA with an IC50 value of 31.25 µg/mL, indicating its potential as a lead compound for developing antibacterial agents.

Comparison with Similar Compounds

Core Heterocycle Derivatives

  • (1-Methyl-2-oxo-1,2-dihydropyridin-3-yl)boronic acid (): Shares the 1-methyl-1,2-dihydropyridin-2-one core but replaces the piperidine-carbonyl group with a boronic acid. Boronic acids are pivotal in Suzuki-Miyaura coupling reactions, making this compound a synthetic intermediate rather than a bioactive agent. Molecular weight: ~167.95 g/mol (estimated).
  • 5-Cyano-6-mercapto-2-methyl-N-phenyl-4-(pyridin-4-yl)-1,4-dihydropyridine-3-carboxamide (): Retains the dihydropyridine core but incorporates cyano, mercapto, and carboxamide groups.

Piperidine-Linked Analogues

  • (3,3-Dimethylpiperidin-1-yl)(6-(3-fluoro-4-methylphenyl)pyridin-2-yl)methanone (): Features a piperidine-carbonyl linkage to a pyridine ring but substitutes the trifluoromethyl group with a 3-fluoro-4-methylphenyl moiety. Molecular formula: C20H23FN2O; molecular weight: 326.41 g/mol. The fluorine atom may enhance bioavailability compared to non-halogenated analogues .
  • 6-(1H-1,2,4-Triazol-1-yl)-2-({1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one (): Replaces the dihydropyridinone core with a dihydropyridazinone and introduces a triazolyl group. Molecular weight: 405.4 g/mol. The triazole group could improve solubility and hydrogen-bonding capacity compared to the target compound .

Trifluoromethylpyridine Derivatives

  • 2-Acetyl-6-methylpyridine (): A simpler analogue lacking the dihydropyridinone and piperidine groups. Molecular formula: C8H9NO; molecular weight: 135.16 g/mol. The acetyl group at position 2 highlights the versatility of pyridine derivatives in medicinal chemistry .

Key Observations:

Trifluoromethyl Group: Present in both the target compound and ’s analogue, this group is known to improve metabolic resistance and membrane permeability .

Bioactivity Potential: While explicit data on the target compound’s bioactivity is absent, structurally related compounds (e.g., ) have shown promise in drug discovery pipelines, particularly in kinase inhibition and antimicrobial activity .

Q & A

Q. Table 1: Representative Synthetic Conditions from Analogous Compounds

StepReagents/ConditionsYield/PurityReference
TrifluoromethylationKF, DMSO, 80°C, 12hNot reported
Piperidine CouplingNaOH, CH₂Cl₂, RT, 6h99% purity
CyclizationH₂SO₄, reflux, 3h67% (analogous)

Basic: How should researchers characterize this compound’s structural and chemical properties?

Methodological Answer:
A multi-technique approach is essential:

  • Spectroscopy :
    • ¹H/¹³C/¹⁹F NMR : Confirm the presence of trifluoromethyl groups (δ ~110–120 ppm in ¹⁹F NMR) and dihydropyridinone protons (δ 5.5–6.5 ppm in ¹H NMR) .
    • Mass Spectrometry (MS) : Validate molecular weight (e.g., ESI-MS for [M+H]⁺ ions).
  • Thermal Analysis : Differential scanning calorimetry (DSC) to determine melting points (e.g., 176–190°C for related trifluoromethylpyridinones ).
  • Chromatography : HPLC or GC-MS to assess purity (>99% as in analogous syntheses ).

Basic: What safety protocols are critical for handling this compound?

Methodological Answer:
Refer to hazard codes and handling guidelines from analogous fluorinated piperidine/pyridine systems:

  • Safety Codes : H315 (skin irritation), H319 (eye damage), H335 (respiratory irritation) .
  • Storage : Store in airtight containers at –20°C, away from moisture and light.
  • PPE : Use nitrile gloves, lab coats, and fume hoods during synthesis.

Advanced: How can synthetic yields be optimized for the trifluoromethylpyridine moiety?

Methodological Answer:
Challenges include low yields due to side reactions (e.g., defluorination). Strategies:

  • Reagent Selection : Use anhydrous KF with crown ethers to enhance fluorination efficiency .
  • Solvent Optimization : Replace DMSO with polar aprotic solvents like DMF to stabilize intermediates.
  • Temperature Control : Gradual heating (e.g., 80°C → 120°C) minimizes decomposition.

Q. Table 2: Yield Optimization for Trifluoromethylpyridine Derivatives

Reagent SystemSolventTemperatureYield ImprovementReference
KF/18-crown-6DMF120°C+25%
KF (anhydrous)DMSO80°CBaseline

Advanced: How is the pharmacological activity of such compounds evaluated preclinically?

Methodological Answer:

  • Acute Toxicity : Administer escalating doses (10–100 mg/kg) to Sprague-Dawley rats, monitoring mortality and organ toxicity over 14 days .
  • Analgesic Activity : Use the hot-plate test (55°C) in CD-1 mice; measure latency to pain response post-administration. Data analyzed via GraphPad Prism .
  • Metabolic Stability : Incubate with liver microsomes (human/rat) to assess CYP450-mediated degradation.

Advanced: How to resolve contradictions in spectroscopic data during characterization?

Methodological Answer:
Common issues include overlapping NMR signals or unexpected MS fragments. Solutions:

  • 2D NMR (COSY, HSQC) : Resolve proton-carbon correlations for ambiguous signals (e.g., diastereotopic protons) .
  • Isotopic Labeling : Use ¹³C-labeled precursors to track carbon frameworks.
  • Computational Validation : Compare experimental NMR shifts with DFT-calculated values (e.g., Gaussian 16).

Example : In a study of 4-(trifluoromethyl)pyridin-2-ones, HSQC confirmed assignments of CF₃-associated carbons, resolving earlier misassignments .

Advanced: What strategies address low solubility in biological assays?

Methodological Answer:

  • Prodrug Design : Introduce phosphate or ester groups to enhance aqueous solubility.
  • Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin-based formulations.
  • Structural Modifications : Replace hydrophobic groups (e.g., methyl) with hydroxyl or amine moieties.

Advanced: How to validate target engagement in mechanistic studies?

Methodological Answer:

  • Biophysical Assays : Surface plasmon resonance (SPR) or ITC to measure binding affinity to target proteins.
  • Crystallography : Co-crystallize the compound with its target (e.g., kinases) to confirm binding modes.
  • Cellular Thermal Shift Assay (CETSA) : Monitor protein stability shifts post-treatment to infer target engagement.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.